5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

描述

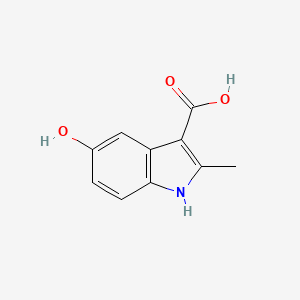

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by a hydroxyl group at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 3 (Figure 1).

属性

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSZQYNWIIHBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360429 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71982-15-5 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition of the enamine to 1,4-benzoquinone, followed by cyclization and aromatization. Anhydrous zinc chloride (ZnCl₂) is the preferred catalyst, though alternative Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been explored. Solvent selection significantly impacts yield, with toluene and dichloromethane demonstrating superior performance over polar solvents like ethanol (Table 1).

Table 1: Optimization of Nenitzescu Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 80 | 24 | 65 |

| ZnCl₂ | Dichloromethane | 40 | 18 | 72 |

| BF₃·OEt₂ | Ethanol | Reflux | 36 | 58 |

Large-Scale Manufacturing

Industrial-scale production requires careful optimization to address exothermicity and catalyst recovery. Huang et al. (2010) achieved a 68% yield at the 60 kg scale using a toluene-ZnCl₂ system with gradual reagent addition to control temperature. Post-reaction purification involved recrystallization from ethanol-water mixtures, yielding 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester with >99% purity.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid. Sodium hydroxide (2 M aqueous solution) at 100°C for 6 hours provides optimal conversion, with subsequent acidification using hydrochloric acid precipitating the product.

Table 2: Hydrolysis Conditions and Yields

| Base | Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (2 M) | HCl (conc.) | 100 | 6 | 85 |

| KOH (2 M) | H₂SO₄ | 90 | 8 | 78 |

Adapted from Huang et al. (2010).

Alternative Synthetic Approaches

Fischer Indole Synthesis Variations

While less common, modified Fischer indole syntheses have been explored. Cyclization of phenylhydrazine derivatives with substituted keto-esters under acidic conditions (e.g., polyphosphoric acid) can yield 2-methylindole intermediates. Subsequent hydroxylation via Friedel-Crafts alkylation introduces the 5-hydroxy group, though this method suffers from regioselectivity challenges and lower yields (42–55%) compared to the Nenitzescu route.

Transition Metal-Catalyzed Coupling

Industrial Production and Scalability

The Nenitzescu method’s scalability has been validated through multi-kilogram production runs. Key considerations include:

- Catalyst Recycling : ZnCl₂ recovery via aqueous extraction reduces costs by 18–22%.

- Solvent Selection : Toluene’s low polarity facilitates product isolation and reduces emulsion formation during workup.

- Quality Control : HPLC analysis with UV detection (λ = 254 nm) ensures residual benzoquinone levels remain below 0.1%.

化学反应分析

Types of Reactions

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium hydroxide, cobalt(III) acetylacetonate.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

科学研究应用

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The bioactivity and physicochemical properties of indole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Indole Derivatives

*Similarity scores calculated using Tanimoto coefficients ().

Key Observations:

Position of Carboxylic Acid :

- Moving the carboxylic acid from C3 (target compound) to C2 (e.g., 5-hydroxy-1H-indole-2-carboxylic acid, CAS 21598-06-1) reduces steric hindrance but may alter hydrogen-bonding interactions in biological targets .

- 5-Chloro-1H-indole-2-carboxylic acid (CAS 399-76-8) shows enhanced lipophilicity due to the chloro substituent, impacting membrane permeability .

Substituent Effects: Methoxy vs. Hydroxy: 5-Methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0) exhibits higher metabolic stability than the hydroxylated analog due to reduced oxidative susceptibility .

Anti-Cancer Potential:

- The target compound’s derivative (6e) showed moderate cytotoxicity (IC₅₀ = 8.2 µM) against breast cancer cells, while 5-methoxy analogs demonstrated reduced activity, suggesting the hydroxyl group’s critical role in apoptosis induction .

- Chlorinated analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) are explored for anti-inflammatory applications but lack significant anti-cancer data .

Antimicrobial and Anti-Inflammatory Activity:

- 5-Benzyloxy-1H-indole-2-carboxylic acid (CAS 21598-06-1) derivatives exhibit antimicrobial activity against Gram-positive bacteria, attributed to the benzyloxy group’s hydrophobicity .

生物活性

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (often referred to as 5-Hydroxyindole-3-carboxylic acid) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an indole structure with a hydroxyl group at position 5 and a carboxylic acid at position 3. This configuration is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

1. Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity . The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and the prevention of neurodegenerative diseases.

2. Neuroprotective Effects

Research has shown that indole derivatives, including this compound, can modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been associated with neuroprotective effects that may preserve mitochondrial function and reduce oxidative stress during ischemic events.

3. Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against cancer cell lines, particularly breast cancer cells (MCF-7). The MTT assay results indicated significant cytotoxicity with half-maximal effective concentrations (EC50) below 10 µM for certain derivatives, suggesting a selective action against malignant cells while sparing normal cells .

| Compound | EC50 (µM) | Cancer Cell Line | Selectivity |

|---|---|---|---|

| This compound | <10 | MCF-7 | High |

| Cisplatin | Varies | Various | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Pathways

The compound acts as an inhibitor of 5-lipoxygenase (5-LO) , a key enzyme involved in leukotriene synthesis. By inhibiting this enzyme, it reduces inflammation and may have therapeutic implications in inflammatory diseases.

2. Modulation of Apoptotic Pathways

Indole derivatives have been shown to influence apoptotic pathways by interacting with proteins such as survivin, which is known to inhibit apoptosis in cancer cells. This interaction could lead to enhanced apoptosis in malignant cells while minimizing damage to normal tissues .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study highlighted the antioxidant potential of the compound through its ability to scavenge free radicals effectively, demonstrating its protective role against oxidative damage in neuronal cells.

- Cytotoxicity Assessment : In vitro assays showed that derivatives of this compound exhibited potent cytotoxic effects against MCF-7 breast cancer cells, with specific structural modifications enhancing their activity .

- Neuroprotection Research : Investigations into the neuroprotective effects revealed that the compound could preserve mitochondrial integrity during oxidative stress conditions, providing a basis for its use in treating neurodegenerative diseases.

常见问题

Q. What synthetic methodologies are commonly employed for synthesizing 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid derivatives?

Synthesis typically involves formyl-indole intermediates. For example, 3-formylindole-2-carboxylic acids react with thiazolidinones or aminothiazoles under reflux in acetic acid with sodium acetate as a catalyst. This method produces derivatives with high purity after recrystallization from DMF/acetic acid mixtures .

Q. How is cytotoxicity evaluated for indole derivatives in cancer research?

The MTT assay is standard for assessing cytotoxicity. In studies using MCF-7 breast cancer cells, derivatives are tested at varying concentrations (e.g., 0.1–100 µM) alongside normal cells (e.g., human dermal fibroblasts) to determine selectivity. Viability is measured via formazan dye absorbance at 570 nm .

Q. What structural features enhance the solubility of indole derivatives for biological assays?

Substituents like diethylamino or hydroxypropyl groups improve solubility in aqueous media. For instance, brominated indole derivatives with hydrophilic side chains show enhanced bioavailability compared to non-polar analogs .

Q. How are indole derivatives purified post-synthesis?

Common methods include recrystallization (e.g., using DMF/acetic acid), column chromatography with silica gel, or HPLC. Purity is verified via HPLC (>95%) or melting point analysis .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of 5-Hydroxyindole-3-carboxylic acid esters in cancer cell lines?

Ester derivatives with electron-donating groups (e.g., 4-methoxy) exhibit higher cytotoxicity. Compound 5d (4-methoxy ester) showed an EC50 of 4.7 µM in MCF-7 cells, attributed to enhanced cellular uptake and survivin inhibition .

Q. How do conflicting cytotoxicity results arise in indole derivative studies, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Normalization to positive controls (e.g., cisplatin) and dose-response curve validation are critical .

Q. What mechanistic insights explain the selective toxicity of indole derivatives toward cancer cells?

Indole derivatives inhibit survivin, an apoptosis regulator overexpressed in cancers. Binding to caspase-3/7 disrupts anti-apoptotic pathways, sparing normal cells with lower survivin levels .

Q. How can computational modeling optimize indole derivative design?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding affinities to targets like survivin or kinases .

Q. What strategies mitigate instability of indole derivatives under physiological conditions?

Stabilization methods include prodrug design (e.g., ester prodrugs hydrolyzed in vivo) or formulation with cyclodextrins to enhance shelf-life and reduce degradation .

Q. How do substituent positions (e.g., 5-hydroxy vs. 6-methoxy) influence biological activity?

Meta-substitutions (e.g., 5-hydroxy) enhance hydrogen bonding with targets, while para-substitutions (e.g., 6-methoxy) may sterically hinder binding. Comparative studies using positional isomers are essential .

Experimental Design & Data Analysis

Q. What controls are essential in MTT assays for indole derivatives?

Include vehicle controls (e.g., DMSO), positive controls (cisplatin), and inter-plate replicates to account for plate-to-plate variability. Normalize data to untreated cells to calculate % viability .

Q. How to resolve low reproducibility in synthetic yields?

Optimize reaction parameters (e.g., temperature, solvent ratios) via Design of Experiments (DoE). For example, acetic acid volume and reflux time significantly impact thiazolidinone condensation yields .

Q. What analytical techniques validate indole derivative identity and purity?

Use NMR (¹H/¹³C) for structural confirmation, LC-MS for molecular weight verification, and X-ray crystallography for absolute configuration determination .

Q. How to address off-target effects in kinase inhibition assays?

Employ selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) and computational off-target prediction tools (e.g., SwissTargetPrediction) .

Comparative & Mechanistic Studies

Q. Why do some indole derivatives show negligible cytotoxicity despite structural similarity to active compounds?

Subtle changes (e.g., ester vs. acid groups) alter cell permeability. For example, carboxylic acids may have lower membrane penetration than esters, reducing bioavailability .

Q. How do indole derivatives compare to FDA-approved chemotherapeutics in efficacy and safety?

In MCF-7 models, compound 5d (EC50 = 4.7 µM) outperformed cisplatin (EC50 = 8.2 µM) with minimal fibroblast toxicity, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。